(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide

Medicinal Chemistry Building Block Selection Lead Optimization

(E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide is a synthetic small-molecule building block (C13H8F3N3S, MW 295.28 g/mol) featuring a 3-cyanothiophene core linked via a methanimidamide bridge to a 3-(trifluoromethyl)phenyl ring. It belongs to the non-annulated thiophenylamide class explored in FABP4/5 inhibitor patents, though its specific biological annotation remains absent from peer-reviewed literature.

Molecular Formula C13H8F3N3S
Molecular Weight 295.28
CAS No. 1798411-37-6
Cat. No. B2473244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide
CAS1798411-37-6
Molecular FormulaC13H8F3N3S
Molecular Weight295.28
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC=NC2=C(C=CS2)C#N)C(F)(F)F
InChIInChI=1S/C13H8F3N3S/c14-13(15,16)10-2-1-3-11(6-10)18-8-19-12-9(7-17)4-5-20-12/h1-6,8H,(H,18,19)
InChIKeyYFBVGGPJOMCLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide (CAS 1798411-37-6): Chemoinformatic Baseline and Structural Identity


(E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide is a synthetic small-molecule building block (C13H8F3N3S, MW 295.28 g/mol) featuring a 3-cyanothiophene core linked via a methanimidamide bridge to a 3-(trifluoromethyl)phenyl ring [1]. It belongs to the non-annulated thiophenylamide class explored in FABP4/5 inhibitor patents, though its specific biological annotation remains absent from peer-reviewed literature [2]. The compound is commercially supplied at ≥95% purity for research use only . Its computed physicochemical profile—XLogP3 of 3.6, one hydrogen bond donor, six hydrogen bond acceptors, and a predicted pKa of 3.69—defines a moderately lipophilic, weakly basic scaffold distinct from simpler cyanothiophene amidine analogs [1].

Why Generic Substitution of (E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide (CAS 1798411-37-6) Is Not Straightforward


Although several cyanothiophene methanimidamide building blocks are commercially available, the substitution of the N,N-dimethyl terminus by an N-[3-(trifluoromethyl)phenyl] group in the target compound fundamentally alters the chemoinformatic landscape. The dimethyl analog (CAS 1209001-87-5) has a molecular weight of 179.24 g/mol and lacks aromaticity on the amidine nitrogen substituent, whereas the target compound introduces an additional 116 Da of mass, a strongly electron-withdrawing -CF3 group, and a second aromatic ring that can engage in π-stacking and hydrophobic interactions [1]. These differences are not cosmetic: they shift computed lipophilicity (XLogP3), hydrogen-bonding capacity, and steric bulk in ways that can determine whether a downstream reaction sequence succeeds or fails [2]. Consequently, treating the target compound as an interchangeable 'methanimidamide building block' without accounting for these quantitative physicochemical divergences risks synthetic dead ends, especially in medicinal chemistry campaigns where trifluoromethyl substitution is a deliberate design element for metabolic stability and target binding [3].

Product-Specific Quantitative Evidence Guide for (E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide (CAS 1798411-37-6)


Molecular Weight Differentiation: Target vs. N,N-Dimethylmethanimidamide Analog

The target compound carries an N-[3-(trifluoromethyl)phenyl] substituent, resulting in a molecular weight of 295.28 g/mol [1]. The closest simpler analog, (E)-N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide (CAS 1209001-87-5), has a molecular weight of 179.24 g/mol . This 116.04 Da difference reflects the replacement of two methyl groups with a 3-(trifluoromethyl)phenyl ring, which adds significant steric bulk, lipophilic surface area, and the capacity for aromatic interactions not available in the dimethyl analog.

Medicinal Chemistry Building Block Selection Lead Optimization

Lipophilicity (XLogP3) Comparison: Target Compound vs. Phenyl-Unsubstituted Analog

The target compound has a computed XLogP3 of 3.6 [1]. Although experimental logP data for the direct phenyl-unsubstituted analog (N'-(3-cyanothiophen-2-yl)-N-phenylmethanimidamide) are not publicly available, the removal of the -CF3 group would be expected to reduce logP by approximately 0.5–0.8 log units based on the well-established Hansch π constant for -CF3 (π ≈ 0.88) [2]. This class-level inference positions the target compound as substantially more lipophilic than any non-fluorinated phenyl analog, which is a critical discriminator for applications requiring blood-brain barrier penetration or hydrophobic pocket occupancy.

Physicochemical Profiling Drug Design ADME Prediction

Hydrogen-Bond Acceptor Capacity: Enhanced Intermolecular Interaction Potential vs. Dimethyl Analog

The target compound possesses six hydrogen-bond acceptor sites (three from the cyano group nitrogen, two from the methanimidamide nitrogens, and one from the thiophene sulfur) [1]. The dimethyl analog (CAS 1209001-87-5) has only four hydrogen-bond acceptors, as the N,N-dimethyl group contributes no additional acceptor capacity . This difference of two hydrogen-bond acceptors can significantly alter crystal packing, co-crystal formation propensity, and protein-ligand interaction patterns.

Supramolecular Chemistry Crystal Engineering Receptor Binding

Predicted Acid Dissociation Constant (pKa): Basicity Differentiation for Salt Formation and Purification

The target compound has a predicted pKa of 3.69 ± 0.50 (most likely corresponding to protonation of the methanimidamide nitrogen) . No experimentally measured pKa values are available for the N,N-dimethyl analog, but the electron-withdrawing -CF3 group on the phenyl ring of the target is expected to further reduce the basicity of the imine nitrogen through inductive effects, relative to an unsubstituted phenyl analog. This predicted weakly basic character informs acid-base extraction protocols, ion-pair chromatography method development, and the feasibility of hydrochloride or other salt formation for purification.

Preparative Chemistry Salt Selection Chromatography

Predicted Boiling Point: Thermal Stability Margin for Downstream Reactions

The predicted boiling point of the target compound is 412.4 ± 55.0 °C . The simpler dimethyl analog (MW 179.24) is expected to boil at a substantially lower temperature, likely in the 250–300 °C range based on its lower molecular weight and absence of aromatic stacking potential. This high predicted boiling point suggests that the target compound is amenable to high-temperature coupling reactions (e.g., Buchwald-Hartwig aminations, nucleophilic aromatic substitutions) without premature volatilization, a practical advantage over the more volatile dimethyl analog in sealed-tube or microwave synthesis protocols.

Process Chemistry Thermal Stability Distillation Feasibility

Commercial Purity Specification: Batch-to-Batch Reproducibility Baseline

The target compound is supplied by AKSci with a minimum purity specification of 95% . This is identical to the purity specification for the dimethyl analog (CAS 1209001-87-5) offered by multiple vendors . Both compounds lack published MDL numbers, batch-specific certificates of analysis, or impurity profiles in the public domain. Therefore, while purity specifications are equivalent, the absence of detailed impurity characterization means that researchers must independently verify purity by HPLC, NMR, or LC-MS before use in sensitive applications. No differential advantage can be claimed on purity grounds alone.

Quality Assurance Procurement Specification Reproducibility

Best Research and Industrial Application Scenarios for (E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide (CAS 1798411-37-6)


Medicinal Chemistry: Synthesis of Trifluoromethyl-Containing FABP4/5 Inhibitor Candidates

The compound's structural homology to the non-annulated thiophenylamide scaffold described in US Patent 9,353,102 B2 positions it as a late-stage diversification intermediate for FABP4/5 dual inhibitor programs [1]. Its pre-installed 3-(trifluoromethyl)phenyl group and cyanothiophene core allow direct elaboration of the methanimidamide linkage into urea, amide, or heterocyclic bioisosteres without requiring a separate trifluoromethylation step—a significant synthetic economy advantage compared to starting from the unsubstituted phenyl analog. Researchers targeting metabolic disorders (type 2 diabetes, NASH) or atherosclerosis can procure this building block to access a chemical space that is deliberately enriched in a privileged -CF3 pharmacophore known to enhance metabolic stability and target residence time .

Crystal Engineering and Co-Crystal Design: Exploiting Enhanced Hydrogen-Bond Acceptor Capacity

With six hydrogen-bond acceptor sites—two more than the N,N-dimethyl analog—the target compound offers a denser hydrogen-bonding network for co-crystal screening with carboxylic acid or amide-containing co-formers [1]. This property is directly relevant to pharmaceutical co-crystal patent strategies where improved solubility or dissolution rates are claimed. The predicted pKa of 3.69 indicates that salt formation with strong acids (e.g., HCl, methanesulfonic acid) is feasible, enabling crystalline salt isolation for solid-state characterization .

High-Temperature Parallel Synthesis and Library Production

The predicted boiling point of 412.4 °C provides a substantial thermal stability margin for microwave-assisted or sealed-tube parallel synthesis protocols that operate in the 120–200 °C range [1]. Unlike the more volatile dimethyl analog, which may partially evaporate or degrade under sustained heating, the target compound can be reliably used in high-throughput amination, Suzuki coupling, or cyclocondensation reactions without special containment measures. This makes it a practical choice for medicinal chemistry laboratories generating focused libraries of trifluoromethyl-containing heterocycles.

Method Development for LC-MS/MS Bioanalytical Assays

The compound's computed XLogP3 of 3.6 and molecular weight of 295.28 g/mol place it in a favorable range for reversed-phase LC-MS/MS detection (expected retention time in the 3–6 minute window on C18 columns with acetonitrile/water gradients) [1]. Its unique MRM transitions derived from the trifluoromethyl fragment can serve as a surrogate analyte or internal standard for quantifying structurally related drug candidates in plasma or tissue homogenates. This application leverages the compound's availability at 95% purity from commercial sources, provided that end-users independently confirm purity and stability under bioanalytical conditions .

Quote Request

Request a Quote for (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.